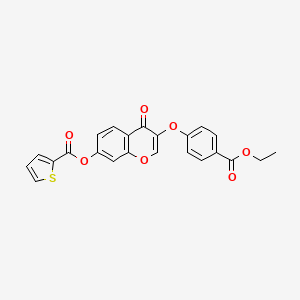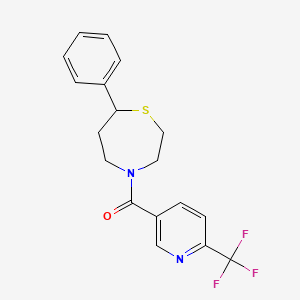
(7-Phenyl-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(7-Phenyl-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a chemical substance with the CAS number 1797737-86-0 . It has a molecular formula of C18H17F3N2OS and a molecular weight of 366.4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its physical state, melting point, boiling point, solubility, and reactivity. Unfortunately, the available resources do not provide detailed physical and chemical properties for this compound .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis Techniques
- Isomorphous Structures and Chlorine-Methyl Exchange Rule : Research on isomorphous methyl- and chloro-substituted heterocyclic analogs demonstrates their obedience to the chlorine-methyl exchange rule, highlighting a foundational aspect of molecular design and synthesis that can be relevant to derivatives of the specified chemical compound (Swamy et al., 2013).
- Novel Synthesis Methods : The development of novel synthesis methods for heterocyclic compounds is crucial for expanding the range of potential pharmaceuticals and research chemicals. For example, a new method for synthesizing Pyrido[1,2-b][2,4]Benzodiazepine Derivatives demonstrates innovative approaches to compound development (Kovtunenko et al., 2012).
Spectroscopic Properties and Chemical Analysis
- Spectroscopic Properties : Understanding the spectroscopic properties of compounds aids in their identification and characterization, which is essential for further application in research and development. A study on the effects of structure and environment on spectroscopic properties of certain methanones provides insights into how molecular configurations and solvent interactions affect their behaviors (Al-Ansari, 2016).
Potential Biological Applications
- Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity in derivatives of phenylmethanones, including pyrazoline derivatives, underscore the potential for discovering new antibacterial and antifungal agents. Certain compounds have been shown to exhibit activity comparable to standard drugs, suggesting their potential in developing new treatments (Kumar et al., 2012).
- Anti-Tumor Agents : Compounds with modifications to the phenylmethanone structure have been identified as potential anti-tumor agents, demonstrating the importance of structural variations in influencing biological activities. This research opens avenues for the development of new therapeutics for cancer treatment (Hayakawa et al., 2004).
Propiedades
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2OS/c19-18(20,21)16-7-6-14(12-22-16)17(24)23-9-8-15(25-11-10-23)13-4-2-1-3-5-13/h1-7,12,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPFOTOGPXMURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


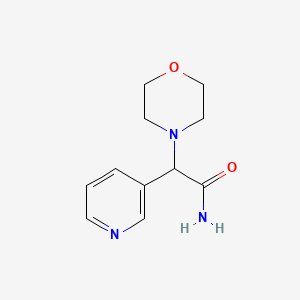


![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)
![4-(4-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734113.png)
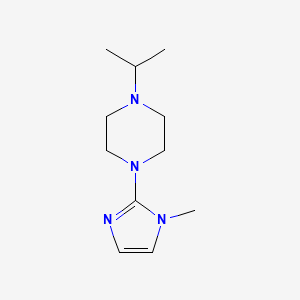

![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)
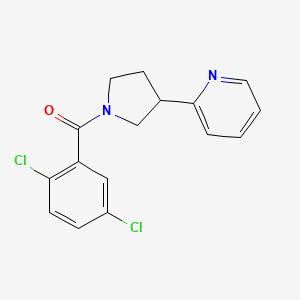
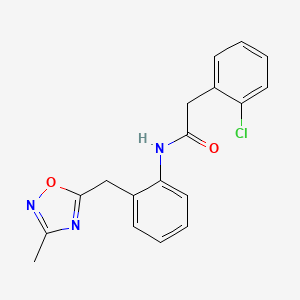
![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)

